molecular formula C9H10BrF B12085973 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene

4-(2-Bromoethyl)-1-fluoro-2-methylbenzene

Katalognummer: B12085973
Molekulargewicht: 217.08 g/mol
InChI-Schlüssel: RZUYXMNLSVJSJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromoethyl)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene typically involves the bromination of 1-fluoro-2-methylbenzene followed by the introduction of the bromoethyl group. One common method is the radical bromination of 1-fluoro-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromoethyl)-1-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include ethyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromoethyl)-1-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The fluoro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The methyl group can undergo oxidation or reduction, further modifying the compound’s properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: This compound has a similar bromoethyl group but differs in the presence of a dioxolane ring instead of a benzene ring.

    (2-Bromoethyl)benzene: This compound lacks the fluoro and methyl groups, making it less reactive in certain reactions.

    4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: This compound has additional fluorine atoms and a phenoxy group, leading to different reactivity and applications.

Uniqueness

4-(2-Bromoethyl)-1-fluoro-2-methylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both a bromoethyl group and a fluoro group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Eigenschaften

Molekularformel

C9H10BrF

Molekulargewicht

217.08 g/mol

IUPAC-Name

4-(2-bromoethyl)-1-fluoro-2-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

RZUYXMNLSVJSJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CCBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.